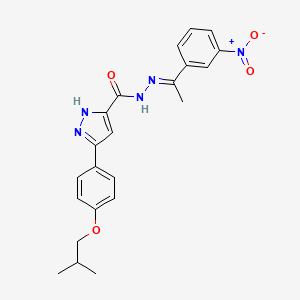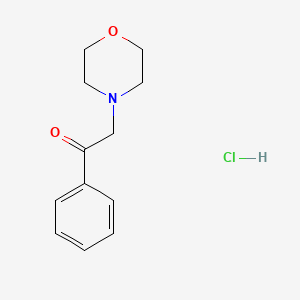
4-(2-Methoxyethyl)-3,3-diphenyl-1-(propan-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl group, a methoxyethyl group, and two phenyl groups attached to a pyrrolidinone ring
Vorbereitungsmethoden
The synthesis of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves several steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isopropyl Group: This step often involves the use of isopropylamine or related reagents.
Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions using methoxyethyl halides.
Addition of Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone can be compared with other similar compounds, such as:
- 1-Isopropyl-4-{(2-methoxyethyl)[(2-methylphenyl)carbamothioyl]amino}piperidinium .
- 1-Isopropyl-4-{(4-isopropylphenyl)carbamothioylamino}piperidinium .
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
3471-95-2 |
|---|---|
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-(2-methoxyethyl)-3,3-diphenyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C22H27NO2/c1-17(2)23-16-20(14-15-25-3)22(21(23)24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3 |
InChI-Schlüssel |
GPDFACRFUHVNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006295.png)

![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)



![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)






